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molecular formula C27H22N2O6 B8787454 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE

1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE

Cat. No. B8787454
M. Wt: 470.5 g/mol
InChI Key: NQFDLVFUJZKZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05077436

Procedure details

In the second step, a 500 ml glass reaction vessel was charged with 100 grams (0.21 mol) of 2,2-bis[4-(3-nitrophenoxy)phenyl]propane, 10 grams of active carbon, 1 gram of ferric chloride hexa-hydrate and 300 ml of ethyleneglycol monomethylether. The mixture was refluxed with stirring for 30 minutes, followed by dropping 42 grams (0.84 mol) of hydrazine hydrate at 70°-80° C. during 2 hours, and stirred for further 5 hours at 70°-80° C. The resultant reaction mixture was cooled, filtered to remove the catalyst and 150 ml of ethyleneglycol monomethylether was distilled off. To the residual matter, 270 grams of 20% aqueous hydrogen chloride solution and 30 grams of sodium chloride were added, and cooled to 20°-25° C. with stirring. The separated crystals were filtered, dissolved into 30% aqueous IPA solution and neutralized with aqueous ammonia to separate crystals. The crystals were filtered, washed with water, dried and recrystallized from a mixture of benezene and n-hexane. Colorless crystals of 2,2-bis[4-(3-aminophenoxy)phenyl]propane thus obtained were 69.2 grams (75% yield) and had a melting point of 106°-108° C. and their analytical results were as follows.
[Compound]
Name
glass
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride hexa-hydrate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:33]=[CH:34][CH:35]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([C:17]2[CH:22]=[CH:21][C:20]([O:23][C:24]3[CH:29]=[CH:28][CH:27]=[C:26]([N+:30]([O-])=O)[CH:25]=3)=[CH:19][CH:18]=2)([CH3:16])[CH3:15])=[CH:10][CH:9]=1)([O-])=O.O.NN>COCCO>[NH2:30][C:26]1[CH:25]=[C:24]([CH:29]=[CH:28][CH:27]=1)[O:23][C:20]1[CH:19]=[CH:18][C:17]([C:14]([C:11]2[CH:12]=[CH:13][C:8]([O:7][C:6]3[CH:33]=[CH:34][CH:35]=[C:4]([NH2:1])[CH:5]=3)=[CH:9][CH:10]=2)([CH3:15])[CH3:16])=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
glass
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OC2=CC=C(C=C2)C(C)(C)C2=CC=C(C=C2)OC2=CC(=CC=C2)[N+](=O)[O-])C=CC1
Name
ferric chloride hexa-hydrate
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
COCCO
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
CUSTOM
Type
CUSTOM
Details
at 70°-80° C.
CUSTOM
Type
CUSTOM
Details
during 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for further 5 hours at 70°-80° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst and 150 ml of ethyleneglycol monomethylether
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
To the residual matter, 270 grams of 20% aqueous hydrogen chloride solution and 30 grams of sodium chloride were added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20°-25° C.
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The separated crystals were filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved into 30% aqueous IPA solution
CUSTOM
Type
CUSTOM
Details
to separate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of benezene and n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=C(OC2=CC=C(C=C2)C(C)(C)C2=CC=C(C=C2)OC2=CC(=CC=C2)N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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